Octahydrocyclopenta[c]pyrrol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrocyclopenta[c]pyrrol-4-ol is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.19 . The compound is available in the form of an off-white solid .
Molecular Structure Analysis
Octahydrocyclopenta[c]pyrrol-4-ol contains a total of 23 bonds, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Octahydrocyclopenta[c]pyrrol-4-ol is an off-white solid . Its InChI code is 1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 .Scientific Research Applications
Synthesis and Catalysis
Selective Synthesis of Aryl Octahydrocyclopenta[b]pyrroles
Ney and Wolfe (2005) describe the use of Pd/phosphine-catalyzed reactions for the selective synthesis of aryl octahydrocyclopenta[b]pyrroles, achieving excellent diastereoselectivity. This process is significant for synthesizing complex molecules in a controlled manner (Ney & Wolfe, 2005).
Enantioselective Synthesis of 1-Azabicyclic Ring Systems
Ito, Overman, and Wang (2010) report on an enantioselective synthesis approach for creating angularly substituted 1-azabicyclic molecules, including octahydrocyclopenta[b]pyrroles. This method is significant for producing high-purity chiral compounds (Ito, Overman, & Wang, 2010).
Pharmacology and Therapeutics
- Anti-Hepatitis C Virus Agents: Kaushik-Basu et al. (2016) discovered the bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one scaffold as a new chemotype with anti-HCV activity, indicating potential for developing new antiviral drugs (Kaushik-Basu et al., 2016).
Material Science
- Expanded Porphyrins: Misra and Chandrashekar (2008) discuss the synthesis and applications of expanded porphyrins, where octahydropyrrolic structures play a crucial role. These have applications in photodynamic therapy, molecular recognition, and as materials for nonlinear optical applications (Misra & Chandrashekar, 2008).
Anion Recognition and Supramolecular Chemistry
- Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline: Anzenbacher et al. (2000) describe the use of pyrrole-based structures for anion recognition, demonstrating increased affinity for certain anions, which could be applied in sensing technologies (Anzenbacher et al., 2000).
properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydrocyclopenta[c]pyrrol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.